molecular formula C11H18O6S2 B3369676 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 2434-87-9

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene

Cat. No. B3369676
CAS RN: 2434-87-9
M. Wt: 310.4 g/mol
InChI Key: APMIZYLSEZLHRJ-UHFFFAOYSA-N
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Description

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C11H18O6S2 . It is a derivative of bicyclo[2.2.1]hept-2-ene, which is a seven-membered ring structure with two bridgehead carbon atoms .


Molecular Structure Analysis

The molecular structure of 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is based on the bicyclo[2.2.1]hept-2-ene structure, which is a seven-membered ring with two bridgehead carbon atoms . The 5,6-Bis(methylsulfonyloxymethyl) groups are likely attached to the 5 and 6 positions of the bicyclic structure .

Mechanism of Action

The mechanism of action of 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is not specified in the available resources. Its reactivity and interactions would depend on the specific context, such as the presence of other reactants and the conditions of the reaction .

Safety and Hazards

Specific safety and hazard information for 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene is not available in the current resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research and applications of 5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene are not specified in the available resources. Given its unique structure, it may have potential uses in various fields such as organic synthesis, materials science, or medicinal chemistry .

properties

IUPAC Name

[3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIZYLSEZLHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947171
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene

CAS RN

2434-87-9
Record name NSC54688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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